molecular formula C9H18O2 B14665226 Methyl 3,4,4-trimethylpentanoate CAS No. 50902-74-4

Methyl 3,4,4-trimethylpentanoate

Cat. No.: B14665226
CAS No.: 50902-74-4
M. Wt: 158.24 g/mol
InChI Key: PITPSIDCKRYSOY-UHFFFAOYSA-N
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Description

Methyl 3,4,4-trimethylpentanoate is an organic compound with the molecular formula C9H18O2. It is a methyl ester derivative of 3,4,4-trimethylpentanoic acid. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4,4-trimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3,4,4-trimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts in fixed-bed reactors is also common in industrial production to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,4-trimethylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 3,4,4-trimethylpentanoic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: 3,4,4-trimethylpentanoic acid and methanol.

    Reduction: 3,4,4-trimethylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4,4-trimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into its potential as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 3,4,4-trimethylpentanoate in chemical reactions involves the interaction of the ester functional group with various reagents. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4,4-trimethylpentanoate
  • Ethyl 3,4,4-trimethylpentanoate
  • Methyl 3,3,4-trimethylpentanoate

Uniqueness

Methyl 3,4,4-trimethylpentanoate is unique due to its specific structural configuration, which influences its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in research and industry.

Properties

CAS No.

50902-74-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

methyl 3,4,4-trimethylpentanoate

InChI

InChI=1S/C9H18O2/c1-7(9(2,3)4)6-8(10)11-5/h7H,6H2,1-5H3

InChI Key

PITPSIDCKRYSOY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C(C)(C)C

Origin of Product

United States

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